molecular formula C18H14Cl2N2OS2 B2920630 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 866143-68-2

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol

Cat. No.: B2920630
CAS No.: 866143-68-2
M. Wt: 409.34
InChI Key: OTHXMKBPYUZHFL-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited in the current literature, its structure, featuring a dichlorobenzyl group and a pyrimidinol core, is characteristic of compounds investigated for various pharmacological activities. Compounds with similar 2,6-dichlorobenzyl-sulfanyl motifs have been identified as potent antagonists of biological targets such as the TRPV1 receptor, which is a key player in pain sensation and inflammation . Furthermore, structurally related pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of enzymes like dihydrofolate reductase (DHFR), a well-established target for antitumor and antimicrobial agents . The presence of dual sulfanyl groups in this compound suggests potential for diverse interaction with biological systems, making it a valuable scaffold for developing novel therapeutic agents or chemical probes. Researchers may find this compound useful for exploring new inhibitors, studying enzyme mechanisms, or as a synthetic intermediate in the development of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS2/c19-15-7-4-8-16(20)14(15)11-25-18-21-12(9-17(23)22-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHXMKBPYUZHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, a compound with the molecular formula C20H19Cl2N3S2 and CAS number 341965-38-6, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with sulfanyl groups and dichlorobenzyl moieties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions to introduce the dichlorobenzyl and phenylsulfanyl groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results showed that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and methicillin .

Bacterial Strain MIC (µg/mL) Standard Antibiotic (MIC)
Staphylococcus aureus81 (Ampicillin)
Enterococcus faecalis164 (Vancomycin)
Mycobacterium tuberculosis320.5 (Rifampicin)

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The compound exhibited selective cytotoxicity against various cancer cells while showing minimal toxicity towards normal mammalian cells. For instance, it was found to induce apoptosis in breast cancer cell lines at concentrations above 10 µM without significantly affecting primary human fibroblasts .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. It is hypothesized that the sulfanyl groups enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of S. aureus. The findings suggested that the compound could be a promising candidate for further development as an antibiotic agent .
  • Cancer Cell Line Assessment : Another investigation focused on its cytotoxic effects against various cancer types. The study reported significant inhibition of cell growth in breast and lung cancer cell lines, indicating potential for use in cancer therapy .
  • ADMET Properties : The pharmacokinetic profile was evaluated, revealing favorable absorption and distribution characteristics alongside low toxicity profiles in animal models. This suggests that the compound may have good bioavailability when administered .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The dichlorobenzyl-sulfanyl motif is critical for dual anticancer and kinase inhibition.
  • Trade-offs : While sulfonyl analogs improve solubility, they sacrifice bioactivity, necessitating careful design for therapeutic applications.
  • Future Directions : Hybrid derivatives combining sulfanyl and sulfonyl groups may balance solubility and potency.

Q & A

(Basic) How can researchers optimize the synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization: Begin with pyrimidin-4-ol as the core structure. Introduce sulfanyl groups via nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) using 2,6-dichlorobenzyl mercaptan and phenylsulfanylmethyl chloride. Monitor reaction progress with TLC or HPLC .
  • Catalytic Systems: Employ palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XantPhos) to enhance coupling efficiency, as demonstrated in analogous pyrimidine syntheses .
  • Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product. Confirm purity via melting point analysis and ¹H/¹³C NMR .

(Basic) What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Assign peaks for sulfanyl (-S-) and pyrimidinol (-OH) groups. Compare ¹H NMR chemical shifts (δ 6.5–8.5 ppm for aromatic protons) with structurally similar pyrimidines .
    • HRMS: Verify molecular mass (e.g., [M+H]⁺) with a tolerance of ±2 ppm to confirm stoichiometry .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of dichlorobenzyl and phenylsulfanyl substituents, referencing analogous pyrimidine derivatives .

(Basic) How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Activity: Use agar diffusion or microdilution methods against S. aureus and E. coli, comparing zones of inhibition to controls .
    • Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., MIA PaCa-2, PANC-1) with IC₅₀ calculations .
  • Anti-Biofilm Potential: Quantify biofilm inhibition using crystal violet staining in Pseudomonas aeruginosa models .

(Advanced) What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrimidine derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with fluorinated or methylated benzyl groups to assess electronic and steric effects on bioactivity. Use computational tools (e.g., DFT) to predict binding affinities .
  • Pharmacophore Mapping: Identify critical functional groups (e.g., sulfanyl moieties) via comparative bioactivity assays. For example, replace phenylsulfanyl with alkylsulfanyl to evaluate hydrophobicity impacts .
  • Kinase Profiling: Screen against CDK9 or EGFR kinases using fluorescence-based assays to explore kinase inhibition mechanisms .

(Advanced) How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies:
    • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
    • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
  • Light Sensitivity: Expose to UV-Vis light (254–365 nm) and track photodegradation kinetics using spectrophotometry .

(Advanced) How can conflicting biological data (e.g., cytotoxicity vs. anti-inflammatory effects) be systematically resolved?

Methodological Answer:

  • Dose-Response Curves: Establish multiple concentrations (nM–µM range) to differentiate cytotoxic vs. therapeutic effects. Use nonlinear regression models for EC₅₀/IC₅₀ comparisons .
  • Pathway Analysis: Combine RNA sequencing and Western blotting to identify downstream targets (e.g., NF-κB, COX-2) and clarify dual mechanisms .
  • In Vivo Validation: Test in murine inflammation models (e.g., carrageenan-induced edema) with histopathological evaluation to correlate in vitro findings .

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